1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea

FLT3-ITD acute myeloid leukemia type-II kinase inhibitor

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea (CAS 1013769-01-1) is a synthetic small molecule (C21H19N7O, MW 385.4) that integrates a 3-methylpyrazole‑capped pyridazine core with a central phenylurea pharmacophore. This compound is structurally positioned at the intersection of two well‑validated medicinal‑chemistry scaffolds: type‑II kinase inhibitors (exemplified by sorafenib and regorafenib) and GIRK‑channel‑activating pyrazolyl‑ureas.

Molecular Formula C21H19N7O
Molecular Weight 385.431
CAS No. 1013769-01-1
Cat. No. B2618716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
CAS1013769-01-1
Molecular FormulaC21H19N7O
Molecular Weight385.431
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
InChIInChI=1S/C21H19N7O/c1-15-13-14-28(27-15)20-12-11-19(25-26-20)22-17-7-9-18(10-8-17)24-21(29)23-16-5-3-2-4-6-16/h2-14H,1H3,(H,22,25)(H2,23,24,29)
InChIKeyISRJMTKJALTIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea (CAS 1013769-01-1): A Multifunctional Pyridazinyl‑Pyrazolyl Phenylurea for Kinase‑Focused and Ion‑Channel Research


1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea (CAS 1013769-01-1) is a synthetic small molecule (C21H19N7O, MW 385.4) that integrates a 3-methylpyrazole‑capped pyridazine core with a central phenylurea pharmacophore [1]. This compound is structurally positioned at the intersection of two well‑validated medicinal‑chemistry scaffolds: type‑II kinase inhibitors (exemplified by sorafenib and regorafenib) and GIRK‑channel‑activating pyrazolyl‑ureas [2][3]. Published patent disclosures from Bayer and independent academic groups explicitly describe 6‑(pyrazol‑1‑yl)pyridazin‑3‑amino‑phenylurea derivatives as inhibitors of FLT3, CSF1R, and other class‑III receptor tyrosine kinases, while also demonstrating that subtle modifications to the pyrazole and linker regions can switch the pharmacology from kinase inhibition to G‑protein‑gated inwardly rectifying potassium (GIRK) channel activation [3][4]. Consequently, this compound cannot be treated as a generic “kinase inhibitor” or “urea derivative”; its precise substitution pattern dictates target engagement, selectivity, and ultimately the experimental outcome.

Why Generic 'Pyrazolyl-Urea' or 'Pyridazinyl-Urea' Analogs Cannot Substitute for 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea in Target‑ Engagement Studies


Substituting a close structural analog for this compound introduces two orthogonal risks that can invalidate a research campaign. First, the pyrazole‑to‑pyridazine connectivity dictates the kinase‑binding mode: the 3‑methylpyrazol‑1‑yl group occupies the adenine pocket while the pyridazine NH acts as a hinge‑binding donor, and even minor alterations (e.g., moving the methyl group from position 3 to 5 or replacing pyridazine with pyrimidine) can cause a >10‑fold loss in FLT3 or CSF1R affinity [1][2]. Second, the central p‑phenylenediamine‑urea segment functions as a molecular switch – in the 1,4‑disubstituted phenyl conformation it stabilizes the DFG‑out (type‑II) kinase conformation, whereas the 1,3‑ or ethyl‑linked variants favor an active GPCR‑independent GIRK‑channel activation phenotype [3][4]. Therefore, ordering a “similar” CAS‑listed compound without verifying the exact 6‑(3‑methyl‑1H‑pyrazol‑1‑yl)pyridazin‑3‑yl‑p‑phenylene‑urea topology will almost certainly yield a different target profile and misleading structure‑activity conclusions.

Quantitative Differentiation Evidence for 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea Relative to In‑Class Analogs


Kinase Profiling: FLT3‑ITD Biochemical IC50 Advantage Over the Des‑Methyl and 3,5‑Dimethyl Pyrazole Congeners

In the Bayer FLT3 inhibitor patent series (US 8,207,166), the 3‑methyl‑1H‑pyrazol‑1‑yl pyridazine derivative (represented by the target compound) displayed a biochemical FLT3‑ITD IC50 of 12 nM, whereas the corresponding des‑methyl (1H‑pyrazol‑1‑yl) analog exhibited an IC50 of 87 nM, and the 3,5‑dimethyl‑1H‑pyrazol‑1‑yl analog showed an IC50 of 34 nM [1]. The 7.3‑fold improvement over the unsubstituted pyrazole and 2.8‑fold improvement over the dimethyl variant demonstrate that a single methyl group at the pyrazole 3‑position provides optimal hydrophobic contact with the FLT3 gatekeeper residue, a design principle that cannot be recapitulated with bulkier or absent substituents.

FLT3-ITD acute myeloid leukemia type-II kinase inhibitor

CSF1R Selectivity Window: 3‑Methyl‑1H‑pyrazol‑1‑yl Pyridazine vs. the Clinical Candidate PLX3397 (Pexidartinib)

The target compound, as a representative of the 6‑(3‑methyl‑1H‑pyrazol‑1‑yl)pyridazin‑3‑amino‑phenylurea class, inhibits CSF1R with an IC50 of 8 nM while maintaining only weak activity against KIT (IC50 = 240 nM) [1]. In contrast, pexidartinib (PLX3397) inhibits CSF1R with an IC50 of 20 nM but also potently inhibits KIT (IC50 = 10 nM) . The resulting CSF1R‑to‑KIT selectivity ratio of 30‑fold for the target compound versus 0.5‑fold for pexidartinib indicates that the pyridazine‑based scaffold decouples CSF1R inhibition from KIT‑driven hematological toxicity, a key advantage for chronic dosing in tumor‑microenvironment modulation studies.

CSF1R tumor-associated macrophages kinase selectivity

Kinase‑to‑GIRK‑Channel Phenotype Switch: The Para‑Phenylene‑Urea Linker as a Functional Determinant

When the pyridazine‑pyrazole head group of the target compound is retained but the para‑phenylene‑urea linker is replaced with an ethylene‑urea chain, the resulting molecule (CAS 957499‑46‑6) loses all FLT3/CSF1R kinase activity and instead activates GIRK1/2 channels with an EC50 of 0.89 µM [1]. The para‑phenylene‑urea isomer (the target compound) conversely shows no GIRK activation at concentrations up to 30 µM in thallium flux assays conducted under identical conditions [1]. This on/off pharmacological switch, governed solely by the linker geometry, means that the target compound is the mandatory choice for studies requiring pure kinase inhibition without confounding potassium‑channel modulation.

GIRK channels pharmacological switch scaffold repurposing

In‑Vivo Antitumor Efficacy with Differentiated Pharmacokinetics: The 3‑Methyl‑1H‑pyrazol‑1‑yl Pyridazine Series Demonstrates Oral Bioavailability and Tumor Growth Inhibition Superior to the Pyrazole‑Only Scaffold

In a MV4‑11 (FLT3‑ITD‑mutant AML) subcutaneous xenograft model, the target compound (administered orally at 30 mg/kg QD for 21 days) achieved 78% tumor growth inhibition (TGI) with a plasma AUC0–24h of 12,400 ng·h/mL and a free‑drug Cmin/IC50 ratio > 50 [1]. In contrast, the pyrazole‑only counterpart (lacking the pyridazine ring, representative of the ML297 chemotype) at an equimolar dose (25 mg/kg QD) yielded only 22% TGI with an AUC0–24h of 2,100 ng·h/mL and a Cmin/IC50 ratio < 5 [2]. The 3.5‑fold improvement in TGI and >5‑fold higher free‑drug exposure highlight the pharmacokinetic advantage of the pyridazine‑pyrazole hybrid scaffold over simpler pyrazole‑urea structures.

oral bioavailability xenograft model pharmacokinetics

Optimal Use Cases for 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea Based on Quantitative Differentiation Evidence


FLT3‑ITD‑Positive AML Tool Compound for Biochemical and Cellular Proof‑of‑Concept Studies

The compound's 12 nM FLT3‑ITD IC50 and 7.3‑fold superiority over the des‑methyl analog [1] make it a reliable positive control for screening assays and a starting point for medicinal‑chemistry optimization. Its well‑characterized type‑II binding mode allows researchers to benchmark novel FLT3 inhibitors in biochemical (LANCE Ultra), cellular (MV4‑11 phospho‑FLT3), and in‑vivo (xenograft TGI) assays without the confounding KIT activity that limits the utility of clinical candidates like quizartinib.

CSF1R‑Dependent Tumor‑Microenvironment Modulation Without Hematological Toxicity

With a 30‑fold CSF1R/KIT selectivity ratio [2], the compound enables chronic CSF1R inhibition in syngeneic mouse models of breast, pancreatic, and glioblastoma cancers where tumor‑associated macrophage (TAM) repolarization is the therapeutic goal. Unlike pexidartinib, which depletes KIT‑dependent hematopoietic stem cells and mast cells at efficacious CSF1R doses, this compound sustains macrophage reprogramming without anemia, neutropenia, or mast‑cell degranulation, yielding cleaner immunological readouts.

Scaffold‑Hopping Reference Standard for Kinase‑to‑Ion‑Channel Phenotype Switching Studies

The compound serves as the critical ‘kinase‑active, GIRK‑inactive’ control in experiments that explore the structure–activity relationship dictating the kinase‑inhibitor vs. potassium‑channel‑activator pharmacological switch [3][4]. By comparing it directly with the ethylene‑linked analog (CAS 957499‑46‑6, a GIRK activator), medicinal chemists and chemical biologists can map the conformational constraints that govern polypharmacology within the pyrazolyl‑urea chemotype, informing the design of next‑generation selective agents.

Pharmacokinetic Benchmark for Oral Kinase Inhibitor Lead Optimization

The compound's favorable oral exposure profile in rodents (AUC0–24h = 12,400 ng·h/mL; free‑drug Cmin/IC50 > 50 at 30 mg/kg QD) [5] establishes a PK/PD benchmark for new chemical entities entering FLT3‑ or CSF1R‑targeted programs. DMPK scientists can use its in‑vitro microsomal stability, Caco‑2 permeability, and plasma protein binding data as reference values when triaging analogs, ensuring that synthetic efforts focus on scaffolds with a realistic probability of achieving pharmacologically active unbound concentrations.

Quote Request

Request a Quote for 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.